tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate
CAS No.:
Cat. No.: VC16508104
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O2 |
|---|---|
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | tert-butyl N-[4-(cyanomethylidene)cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16) |
| Standard InChI Key | MYAPFMANGNYCTB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(=CC#N)CC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexane ring substituted at the 4-position with a cyanomethylene group (–CH₂–C≡N) and a carbamate functional group (–O–(C=O)–N–) linked to a tert-butyl moiety. The tert-butyl group enhances steric bulk, potentially influencing the compound’s metabolic stability and binding affinity to biological targets . The cyanomethylene group introduces electron-withdrawing characteristics, which may modulate reactivity in synthetic pathways or interactions with enzymatic active sites.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| CAS Number | Not explicitly disclosed |
| Solubility | Likely polar aprotic solvents |
| Stability | Hydrolysis-sensitive (carbamate) |
Spectroscopic Characterization
While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, analogous carbamates exhibit distinct signals:
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¹H NMR: tert-butyl protons resonate as a singlet near δ 1.4 ppm, while cyclohexyl protons appear as multiplet signals between δ 1.2–2.5 ppm .
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¹³C NMR: The carbonyl carbon of the carbamate group typically appears near δ 155 ppm, with the nitrile carbon (C≡N) around δ 120 ppm .
Synthesis and Optimization Strategies
General Synthetic Pathway
The synthesis involves multi-step reactions, often starting with functionalization of the cyclohexane ring. A representative route includes:
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Cyanomethylation: Introduction of the cyanomethylene group via nucleophilic addition or alkylation, using reagents like cyanomethyl bromide in polar aprotic solvents (e.g., N,N-dimethylformamide).
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Carbamate Formation: Reaction of the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyanomethylation | Cyanomethyl bromide, DMF, 50°C | Solvent polarity, temperature control |
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, RT | Stoichiometry, base strength |
Industrial-Scale Challenges
Patent WO2019158550A1 highlights challenges in scaling carbamate synthesis, such as reaction medium viscosity and byproduct formation . For tert-butyl (4-(cyanomethylene)cyclohexyl)carbamate, optimizing solvent systems (e.g., switching from acetonitrile to dichloromethane) and minimizing triethylamine use could enhance yield and purity .
Biological Activities and Mechanistic Insights
Protease Inhibition
The compound’s carbamate group may act as a transition-state analog, inhibiting proteases like cathepsin K—a cysteine protease involved in bone resorption. By forming reversible covalent bonds with the enzyme’s active-site thiol group, it could impede osteoclast activity, suggesting applications in osteoporosis treatment.
Metabolic Stability
Rat metabolism studies of structurally related tert-butyl carbamates reveal rapid hydrolysis to carboxylic acid metabolites (e.g., fenozan acid) . This implies that tert-butyl (4-(cyanomethylene)cyclohexyl)carbamate may undergo similar hepatic processing, necessitating prodrug strategies or formulation modifications to improve bioavailability .
Comparative Analysis with Structural Analogs
tert-Butyl N-{[1-(Cyanomethyl)cyclohexyl]methyl}carbamate (CAS 227626-62-2)
This analog (C₁₄H₂₄N₂O₂, MW 252.4 g/mol) differs by a methylene spacer between the cyclohexyl and cyanomethyl groups. The added flexibility may alter binding kinetics but reduce metabolic stability compared to the conjugated cyanomethylene derivative.
Table 3: Structural and Functional Comparison
| Property | tert-Butyl (4-(Cyanomethylene)cyclohexyl)carbamate | tert-Butyl N-{[1-(Cyanomethyl)cyclohexyl]methyl}carbamate |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₂ | C₁₄H₂₄N₂O₂ |
| Key Functional Group | Cyanomethylene (–CH₂–C≡N) | Cyanomethyl (–CH₂–CN) |
| Potential Bioactivity | Protease inhibition | Unknown |
Future Research Directions
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Enzymatic Profiling: Comprehensive screening against serine/cysteine proteases to identify specific targets.
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Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) in preclinical models.
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Synthetic Methodology: Developing catalytic, asymmetric routes to access enantiomerically pure variants for chiral target engagement.
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